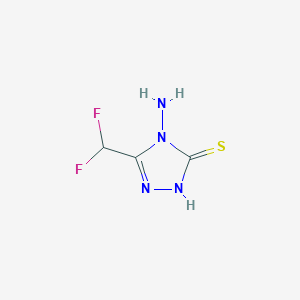

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Descripción

4-Amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an amino group at position 4, a difluoromethyl group at position 5, and a thiol group at position 2. The difluoromethyl substituent introduces both steric and electronic effects, as fluorine’s electronegativity enhances polarity while reducing metabolic degradation.

Propiedades

IUPAC Name |

4-amino-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4S/c4-1(5)2-7-8-3(10)9(2)6/h1H,6H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSFZAOSLMMPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)N1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups attached to the triazole ring.

Aplicaciones Científicas De Investigación

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets such as enzymes and receptors.

Agriculture: It is studied for its potential use as a pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds.

Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. Additionally, the difluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Table 1: Substituent Effects on Key Properties

Electronic and Steric Influence of Substituents

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs): Amino/Thiol: Boost antioxidant capacity by stabilizing radical intermediates . Furan/Thiophene: Improve photostabilization and hepatoprotection via conjugation .

Actividad Biológica

4-Amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiocarbohydrazide with difluoromethyl derivatives in acidic conditions. The following general reaction scheme outlines the process:

- Starting Material : Thiocarbohydrazide is reacted with difluoromethyl compounds in the presence of an acid catalyst.

- Recrystallization : The resulting product is purified through recrystallization from an appropriate solvent (e.g., ethanol).

- Characterization : The purity and structure of the synthesized compound are confirmed using techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research has indicated that compounds in the triazole family exhibit significant antimicrobial activity. A study demonstrated that derivatives of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol showed varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of 4-Amino-5-(Difluoromethyl)-4H-1,2,4-Triazole-3-Thiol Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | E. coli | 15 | 32 µg/mL |

| Compound B | S. aureus | 20 | 16 µg/mL |

| Compound C | P. aeruginosa | 18 | 64 µg/mL |

The data indicates that certain derivatives possess potent activity against specific strains, suggesting their potential use as antimicrobial agents.

The mechanism by which triazole derivatives exert their antimicrobial effects often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized triazole derivatives, including those containing the difluoromethyl group. The results highlighted that modifications at the 5-position of the triazole ring significantly influenced antimicrobial potency.

Case Study Findings:

- Compound D , with a trifluoromethyl group at position 5, exhibited superior activity against Gram-positive bacteria compared to its non-fluorinated counterparts.

- Compound E , featuring a phenyl substituent, showed enhanced antifungal properties against Candida species.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds with target enzymes involved in microbial metabolism. The results indicate promising interactions between the synthesized triazoles and key microbial targets.

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Compound A | CYP51 | -8.5 |

| Compound B | CYP3A4 | -7.8 |

| Compound C | CYP17 | -9.0 |

These findings suggest that structural modifications can enhance binding affinity and specificity towards microbial enzymes.

Q & A

Q. What synthetic strategies are optimal for preparing 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-thiol derivatives typically involves cyclocondensation reactions. For fluorinated analogs, key steps include:

- Precursor selection : Start with hydrazine derivatives and fluorinated carbonyl compounds (e.g., difluoromethyl ketones) to introduce the difluoromethyl group .

- Solvent optimization : Use polar protic solvents (ethanol, methanol) under reflux to stabilize intermediates and enhance cyclization efficiency .

- Catalyst choice : Acidic (e.g., HCl) or basic (NaOH) conditions may be required depending on the reactivity of the difluoromethyl substituent .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers characterize the reactivity of the thiol (-SH) and amino (-NH2) groups in this compound?

Methodological Answer:

- Thiol reactivity : Test nucleophilic substitution using alkyl halides (e.g., methyl iodide) in basic media to form thioethers. Monitor via TLC and confirm with ¹H NMR (disappearance of -SH proton at ~3.5 ppm) .

- Amino group reactions : Conduct Schiff base formation with aldehydes (e.g., benzaldehyde) under mild acidic conditions. Characterize imine bonds via FTIR (C=N stretch at ~1600 cm⁻¹) and UV-Vis spectroscopy .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Elemental analysis (CHNS) : Confirm empirical formula and detect impurities (<0.3% deviation from theoretical values) .

- Spectroscopy :

- FTIR : Identify key functional groups (N-H stretch at ~3300 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and difluoromethyl group (δ 4.5–5.5 ppm for CF₂) .

- UV-Vis : Detect π→π* transitions in conjugated systems (λmax ~260–280 nm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How does the difluoromethyl group influence biological activity compared to non-fluorinated analogs?

Methodological Answer: Fluorination enhances bioactivity by:

- Electron-withdrawing effects : Stabilizing charge interactions in enzyme binding pockets (e.g., antifolate activity in triazoles) .

- Metabolic resistance : The C-F bond reduces oxidative degradation, improving pharmacokinetic profiles .

- Hydrophobic interactions : Fluorinated groups increase lipophilicity (logP), enhancing membrane permeability. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in cell-based assays .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit promising properties?

Methodological Answer:

- Complex synthesis : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol. Monitor stoichiometry via Job’s method and confirm with molar conductivity measurements .

- Characterization :

- Applications : Cu(II) complexes show enhanced antimicrobial activity (MIC ~8–16 µg/mL) compared to free ligands .

Q. What computational approaches can predict regioselectivity in substitution reactions of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model reaction pathways. Compare activation energies (ΔG‡) for substitutions at C3 vs. C5 positions .

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. Larger gaps (~5 eV) correlate with higher stability .

- MD simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antiradical properties?

Methodological Answer:

Q. What experimental protocols ensure stability during long-term storage and under varying pH conditions?

Methodological Answer:

- Stability studies :

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (Td \sim200–250°C) .

- pH stability : Store in neutral buffers (pH 6–8) to prevent thiol oxidation. Avoid alkaline conditions (>pH 9) to minimize disulfide formation .

- Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photodegradation .

Q. How do spectroscopic shifts in metal complexes correlate with electronic environments?

Methodological Answer:

Q. What methodologies resolve contradictions in reported biological data across studies?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values from multiple sources using standardized assays (e.g., MTT for cytotoxicity) .

- Control experiments : Verify compound purity (HPLC >98%) and exclude solvent interference (e.g., DMSO <0.1%) .

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.